molecular formula C27H36N6O3S B1684426 费达替尼 CAS No. 936091-26-8

费达替尼

货号 B1684426
CAS 编号: 936091-26-8
分子量: 524.7 g/mol
InChI 键: JOOXLOJCABQBSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fedratinib, also known as SAR302503 and TG101348, is a tyrosine kinase inhibitor used to treat intermediate-2 and high-risk primary and secondary myelofibrosis . It is an anilinopyrimidine derivative .


Molecular Structure Analysis

Fedratinib is an oral selective inhibitor of Janus associated kinase 2 (JAK-2) and FMS-like tyrosine kinase 3 (FLT3) . The molecular formula of Fedratinib is C27H36N6O3S .


Chemical Reactions Analysis

Fedratinib acts as a competitive inhibitor of protein kinase JAK-2 . It also exerts off-target inhibitory activity against bromodomain-containing protein 4 (BRD4) .


Physical And Chemical Properties Analysis

The molecular weight of Fedratinib is 524.7 g/mol . It is rapidly absorbed and dosed once daily with an effective half-life of 41 hours .

科学研究应用

JAK2-Selective Inhibitor for Myelofibrosis

Fedratinib (INREBIC®) has been developed as an oral treatment for myelofibrosis, specifically targeting JAK2-selective inhibition. It received its first global approval in 2019 in the USA for treating adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis, including those post-polycythemia vera or post-essential thrombocythemia. This approval was based on various development milestones achieved through clinical trials (Blair, 2019).

Clinical Trials and Patient Responses

The phase II JAKARTA2 study evaluated fedratinib in patients with intermediate- or high-risk myelofibrosis who were resistant or intolerant to prior ruxolitinib treatment. The study reported significant spleen volume response rates and symptom response rates, demonstrating the drug's efficacy in reducing the burden of myelofibrosis symptoms (Harrison et al., 2020).

Pharmacokinetics in Various Patient Populations

Research has delved into the pharmacokinetics of fedratinib, noting its biphasic disposition and linear, time-invariant pharmacokinetics at doses of 200 mg and above. The study also found variations in drug clearance and volume of distribution among patients with different types of myelofibrosis and renal function (Ogasawara et al., 2019).

Tolerability in Healthy Volunteers

A study assessing the tolerability of fedratinib in healthy volunteers revealed insights into the drug's absorption and adverse events profile, noting mild gastrointestinal toxicities as the most common side effects (Zhang et al., 2014).

Interaction with Other Drugs

The impact of ketoconazole, a CYP3A4 inhibitor, on fedratinib's pharmacokinetics was studied, showing significant increases in fedratinib exposure when co-administered with ketoconazole. This highlights the importance of considering drug interactions in fedratinib's clinical use (Ogasawara et al., 2020).

Case Series on Wernicke's Encephalopathy

A case series examined the potential of Wernicke's Encephalopathy in patients treated with fedratinib, which was a concern during its clinical development. The study provided valuable insights into the neurological risks associated with the drug (Harrison et al., 2017).

Cytochrome P450 Interactions

Fedratinib's interactions with cytochrome P450 (CYP) enzymes were studied, providing critical information for its use in patients with various CYP enzyme activities (Ogasawara et al., 2020).

Thiamine Uptake Inhibition

Investigations into fedratinib's impact on thiamine uptake shed light on a potential mechanism for Wernicke’s Encephalopathy, a previously observed side effect in clinical trials. This study provided a molecular basis for understanding this risk (Zhang et al., 2014).

Physiologically Based Pharmacokinetic Modeling

Modeling studies have been conducted to assess fedratinib's drug-drug interaction potentials, informing drug label claims and guiding clinical applications (Wu et al., 2020).

Clinical Trial Results

Various clinical trials, including randomized clinical trials like JAKARTA, have established fedratinib's safety and efficacy in treating myelofibrosis, significantly reducing splenomegaly and symptom burden (Pardanani et al., 2015).

安全和危害

The most common adverse events (AEs) with fedratinib are grades 1–2 gastrointestinal events, which are most frequent during early treatment and decrease over time . Suspected cases of Wernicke’s encephalopathy were reported during fedratinib trials in 1% of patients; thiamine levels should be monitored before and during fedratinib treatment as medically indicated .

未来方向

Phase III trials are ongoing to assess fedratinib effects on long-term safety, efficacy, and overall survival . The recent approval of fedratinib provides a much-needed addition to the limited therapeutic options available for patients with myelofibrosis .

属性

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239483
Record name Fedratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4µg/mL
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis.
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fedratinib

CAS RN

936091-26-8
Record name Fedratinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936091-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fedratinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fedratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fedratinib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fedratinib
Reactant of Route 2
Reactant of Route 2
Fedratinib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fedratinib
Reactant of Route 4
Reactant of Route 4
Fedratinib
Reactant of Route 5
Reactant of Route 5
Fedratinib
Reactant of Route 6
Reactant of Route 6
Fedratinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。